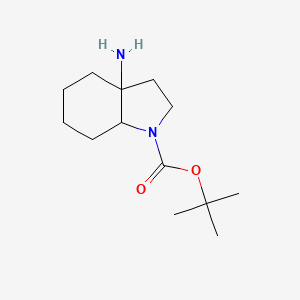

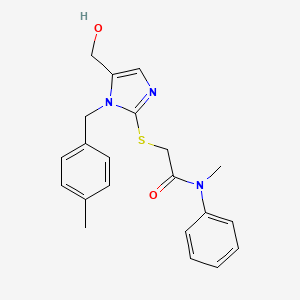

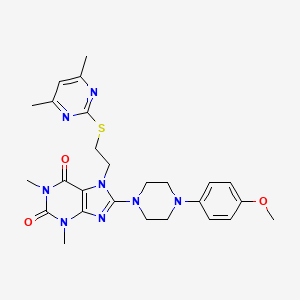

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been synthesized and utilized as a starting product for the synthesis of S-nucleoside and C-nucleoside analogues. These compounds exhibited antimicrobial activities, and their structures were confirmed by elemental and spectral analysis results (Ghoneim, El-Farargy, & Abdelaziz, 2014).

Crystallographic Analysis

The crystal structures of this compound, among others, have been determined using X-ray diffraction techniques. The crystal packing is stabilized by hydrogen bonds, and the crystals display a triclinic structure (Sharma et al., 2015).

Applications in Medicinal Chemistry

Antimicrobial Properties

A series of 3-amino-2,2-dialcoxy-7,7-dimethyl-5-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitriles were synthesized by oxidative difunctionalization of this compound, and these compounds showed promising antibacterial and antifungal activities (Nagamani et al., 2019).

Antibacterial Effects

The antibacterial effects of newly designed 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives were evaluated against various bacterial strains, with some derivatives showing strong antibacterial effects. This suggests potential applications in the development of new antibacterial drugs (Moshafi et al., 2016).

Green Chemistry and Innovative Methodologies

Ultrasound-assisted Synthesis

The compound and its derivatives were synthesized under green conditions using ultrasound irradiations and green catalysts. These synthesized compounds showed potent in-vitro anti-inflammatory activity, marking a sustainable and eco-friendly approach to drug synthesis (Chavan et al., 2021).

Nanocatalysis

In another eco-friendly approach, CoFe2O4 nanoparticles were used as a catalyst for the synthesis of this compound's derivatives. This method is notable for its sustainability, use of aqueous medium, high yields, and the economical aspect of the catalyst being recoverable and reusable (Rajput & Kaur, 2013).

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with similar structures have been found to have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2)8-13(22)17-15(9-19)24-18(21)12(10-20)16(17)11-6-4-5-7-14(11)23-3/h4-7,16H,8-9,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIRZUDRSLZVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)

![2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2430118.png)